N-Methoxy-N-methylbutanamide
Overview
Description
N-Methoxy-N-methylbutanamide is an organic compound with the molecular formula C6H13NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylbutanamide can be synthesized through several methods. One common approach involves the reaction of butanoyl chloride with N-methoxy-N-methylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired amide after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Butanoic acid derivatives.
Reduction: N-Methylbutanamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-Methoxy-N-methylbutanamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylbutanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
N-Methoxy-N-methylbutanamide can be compared with other similar compounds, such as:
N-Methoxy-N-methylacetamide: Similar structure but with a shorter carbon chain.
N-Methoxy-N-methylpropionamide: Similar structure but with a different carbon chain length.
N-Methoxy-N-methylbenzamide: Similar structure but with an aromatic ring.
Uniqueness: this compound is unique due to its specific carbon chain length and functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-methoxy-N-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNDGDMDYRDYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547182 | |
Record name | N-Methoxy-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109480-78-6 | |
Record name | N-Methoxy-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methoxy-N-methylbutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characteristics of N-Methoxy-N-methylbutanamide based on the research?
A1: The research focuses on a derivative of this compound, specifically 2(S)-N-tert-Butoxycarbonylamino-N-methoxy-N-methylbutanamide. The study reveals that this derivative adopts an antiperiplanar conformation in its solid state. [] This conformation is different from the synclinal conformation observed in the chelated intermediate formed during nucleophilic attack. [] While this information doesn't directly describe this compound, it provides insight into the conformational behavior of a closely related compound. Further research would be needed to determine the specific structural characteristics of this compound itself.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.